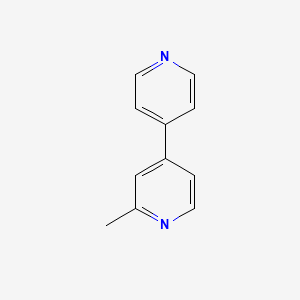

2-Methyl-4,4'-bipyridine

Description

Structure

3D Structure

Properties

CAS No. |

57432-26-5 |

|---|---|

Molecular Formula |

C11H10N2 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

2-methyl-4-pyridin-4-ylpyridine |

InChI |

InChI=1S/C11H10N2/c1-9-8-11(4-7-13-9)10-2-5-12-6-3-10/h2-8H,1H3 |

InChI Key |

YQBPLVKHEZNFMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Methyl 4,4 Bipyridine

Precursor Synthesis and Dimerization Strategies

The synthesis of 2-Methyl-4,4'-bipyridine, an unsymmetrical bipyridine, relies on sophisticated chemical strategies that enable the precise connection of two distinct pyridine (B92270) rings. Methodologies are broadly categorized into dimerization of pyridine precursors through oxidative pathways or, more commonly, through cross-coupling reactions that join two different pyridine building blocks. These strategies leverage advancements in organometallic chemistry to achieve high yields and selectivity, which are crucial for constructing the target bipyridine scaffold.

Oxidative Coupling Approaches

Oxidative coupling represents a direct method for forming a C-C bond between two pyridine units. This approach often involves the deprotonation of pyridine N-oxides followed by oxidation, which facilitates dimerization. While powerful for synthesizing symmetrical bipyridines, its application to unsymmetrical targets like this compound is less direct and typically involves the coupling of a single precursor, such as a substituted pyridine N-oxide.

A notable method involves the oxidative dimerization of chiral pyridine N-oxides using molecular oxygen (O₂) as the terminal oxidant. nih.gov This process is highly chemo- and stereoselective. nih.gov Although primarily demonstrated for generating axially chiral symmetrical bipyridine N,N'-dioxides, the underlying principle of C-H activation and subsequent coupling is a key transformation in bipyridine synthesis. The reaction typically proceeds via deprotonation with a strong base like lithium diisopropylamide (LDA) to form a lithiated intermediate, which is then oxidized to create the new C-C bond. A series of axially chiral bipyridine N,N'-dioxides have been synthesized with yields up to 75% using this approach. nih.gov

| Reaction Type | Precursor | Reagents | Key Features | Reference |

| Oxidative Dimerization | Chiral Pyridine N-Oxide | 1. LDA; 2. O₂ (terminal oxidant) | Highly chemo- and stereoselective; forms N,N'-dioxide product. | nih.gov |

Cross-Coupling Reactions for Bipyridine Scaffolds

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely employed methods for constructing the 4,4'-bipyridine (B149096) skeleton. mdpi.com These reactions involve the coupling of a pyridine-based organometallic reagent with a pyridine-based halide or triflate, allowing for the controlled formation of unsymmetrical products like this compound. The choice of the organometallic component defines the specific named reaction, such as Suzuki, Negishi, or Stille coupling. A major challenge in these reactions is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its activity. mdpi.com Therefore, careful design of the catalytic system is essential for successful coupling. mdpi.com

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds and is widely used for synthesizing bipyridine structures. mdpi.comlibretexts.org The reaction typically couples an organoboron reagent (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgacs.org To synthesize this compound, this would involve reacting a 2-methyl-4-halopyridine with a 4-pyridylboronic acid or vice versa.

The effectiveness of Suzuki coupling is often dependent on the choice of ligand for the palladium catalyst. nih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands like SPhos (2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine) has been shown to confer exceptional activity, enabling reactions at low catalyst loadings and even at room temperature for aryl chlorides. nih.gov Despite significant progress, a recent benchmarking study noted that modern B-alkyl Suzuki-Miyaura conditions can still face challenges, highlighting the ongoing need for methodological refinement. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Key Features | Reference |

| Aryl/Heteroaryl Halide | Aryl/Heteroaryl Boronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Versatile for C-C bond formation; product can inhibit catalyst. | mdpi.comlibretexts.org |

| Aryl/Heteroaryl Halide | Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂ / SPhos | High catalyst activity; effective for hindered biaryls. | nih.gov |

| Alkylboronic Ester | Aryl Halide | AntPhos ligand, KOt-Bu | Rapid, anhydrous conditions. | nih.gov |

The Negishi coupling is a highly effective tool for preparing bipyridines, valued for its high yields under mild conditions and tolerance of various functional groups. orgsyn.orgorgsyn.org This reaction involves the coupling of an organozinc reagent with an organohalide or triflate, catalyzed by a palladium or nickel complex. The synthesis of methyl-substituted 2,2'-bipyridines has been successfully achieved in high yields using a Negishi cross-coupling strategy between a pyridyl zinc reagent and a pyridyl triflate. acs.org

This method is general and can be applied to produce 4-, 5-, and 6-methyl-2,2'-bipyridines in unprecedented yields. The required pyridyl zinc halides can be prepared either through transmetalation from a pyridyllithium species or by the direct reaction of a pyridyl halide with activated zinc. orgsyn.orgorgsyn.org The reaction demonstrates excellent functional group tolerance, accommodating groups such as esters, nitriles, and alkynes. orgsyn.org Aromatic iodides are generally more reactive than bromides or chlorides, though bromides are most commonly used as coupling partners. orgsyn.org

| Reactant 1 (Organozinc) | Reactant 2 (Halide/Triflate) | Catalyst | Yield | Reference |

| 2-Pyridyl zinc chloride | Methyl-substituted pyridyl triflates | Pd(0) catalyst | ~60% | |

| Pyridyl zinc halide | Pyridyl halides (Br, I) or triflates | Pd(PPh₃)₄ | 81% (for a 2,3'-bipyridine (B14897) example) | orgsyn.org |

The Stille coupling utilizes organotin (organostannane) compounds to couple with organic halides or triflates, catalyzed by palladium. mdpi.comwikipedia.org This method is known for its high reactivity and can be successful in systems where Suzuki coupling may fail. mdpi.com However, a significant drawback is the high toxicity of the organotin reagents and byproducts. mdpi.comlibretexts.org

Stille-type cross-coupling procedures have been effectively used to prepare a variety of functionalized 2,2'-bipyridines and terpyridines in high yields and on multigram scales. researchgate.netacs.org The reaction typically involves coupling a stannylated pyridine with a bromopyridine. mdpi.com The use of additives like copper(I) iodide (CuI) and cesium fluoride (B91410) (CsF) can enhance the reaction rate. mdpi.comharvard.edu Despite the toxicity concerns, the Stille reaction remains a valuable tool, particularly for large-scale synthesis where other methods may be less reliable. harvard.edu

| Reactant 1 (Organostannane) | Reactant 2 (Halide) | Catalyst System | Key Features | Reference |

| 3- or 2-Stannylpyridines | Bromopyridines | Cyclopalladated ferrocenylimine / tricyclohexylphosphine, CuI, CsF | Effective for various bipyridine syntheses. | mdpi.com |

| Tributyltin-picoline | Bromo-picoline | PdCl₂(PPh₃)₂ | Modular design for synthesizing mono- and disubstituted bipyridines. | researchgate.netacs.org |

Metal-Catalyzed Homocoupling Reactions (e.g., Wurtz and Ullmann Coupling)

Metal-catalyzed homocoupling reactions are primarily used to synthesize symmetrical bipyridines by dimerizing two identical halopyridine molecules. mdpi.com While not a direct route to the unsymmetrical this compound, these methods are fundamental in pyridine chemistry and for synthesizing symmetrical precursors or related compounds like 4,4'-bipyridine itself.

The Wurtz reaction is a classic method for obtaining symmetrical bipyridines, typically involving the reaction of a pyridine derivative with sodium dispersion, followed by treatment with an oxidant. mdpi.compreprints.org This single-electron transfer (SET) approach has limitations due to the use of highly reactive sodium metal. mdpi.com

The Ullmann coupling is another valuable technique for producing symmetrical bipyridines through the stoichiometric copper-mediated homocoupling of aryl halides at elevated temperatures. preprints.orgorganic-chemistry.org More modern approaches utilize catalytic amounts of nickel or palladium. For instance, the homocoupling of 4-bromo-2,6-dimethylpyridine (B109321) to yield 2,2',6,6'-tetramethyl-4,4'-bipyridine (B1587354) has been achieved in high yield under mild conditions using a nickel catalyst. mdpi.com A general and reliable cross-Ullmann approach has also been developed using a multimetallic Ni- and Pd-catalyzed system to couple heteroaryl halides with heteroaryl triflates, demonstrating broad applicability for creating diverse biheteroaryl structures. nih.gov

| Reaction | Reactants | Catalyst/Reagent | Product Type | Reference |

| Wurtz Coupling | Pyridine, Oxidant | Sodium dispersion | Symmetrical Bipyridine | mdpi.compreprints.org |

| Ullmann Coupling | Aryl Halide | Copper (stoichiometric or catalytic) | Symmetrical Biaryl/Bipyridine | preprints.orgorganic-chemistry.org |

| Ni-catalyzed Homocoupling | 4-bromo-2,6-dimethylpyridine | NiBr₂(PPh₃)₂, Et₄NI, Zn powder | Symmetrical Bipyridine | mdpi.com |

| Multimetallic Cross-Ullmann | Heteroaryl Halide, Heteroaryl Triflate | Ni and Pd catalysts | Nonsymmetrical Biheteroaryl | nih.gov |

Electrochemical Synthetic Routes

Electrochemical methods offer a unique approach to the synthesis and modification of bipyridine compounds, often proceeding under mild conditions without the need for harsh chemical oxidants or reductants. The electrochemical polymerization of metal complexes containing a 4-methyl-4'-vinyl-2,2'-bipyridine (B1600262) ligand has been investigated. acs.org This process allows for the formation of polymer films on electrode surfaces, with the structure and formation mechanism being key areas of study. acs.org While direct electrochemical synthesis of this compound from simpler precursors is not extensively detailed in the provided results, the principles of electrochemical reactions on bipyridine systems suggest potential pathways. For instance, electrochemical methods are known to generate radical ions from bipyridine derivatives, which can then undergo further reactions like dimerization. acs.org Such reactive intermediates could potentially be harnessed for building the this compound framework.

Transition-Metal-Free C-H Functionalization

Recent advancements in organic synthesis have emphasized the development of transition-metal-free C-H functionalization methods to avoid the cost and potential toxicity of metal catalysts. For pyridine derivatives, this is a particularly active area of research. researchgate.net One notable strategy involves the use of a bis-phenalenyl compound in conjunction with a strong base like potassium tert-butoxide. nih.gov This system can facilitate the C-H activation of pyridines and subsequent C-C bond formation. The mechanism is proposed to involve a single electron transfer (SET) from a phenalenyl radical to a halogenated pyridine, generating a pyridyl radical that can then couple with another pyridine molecule. nih.gov

Another approach utilizes persulfate to selectively activate benzylic C-H bonds for reactions such as fluorination, demonstrating the potential for modifying the methyl group of this compound without a transition metal. rsc.org Photocatalysis using organic dyes, such as acridinium (B8443388) salts, has also emerged as a powerful tool for the alkylation and heteroarylation of unactivated C-H bonds under visible light. unica.it These methods often rely on the generation of radical intermediates, which can then react with various substrates. unica.it While these examples don't always directly involve this compound, they represent the current state-of-the-art in transition-metal-free C-H functionalization that could be applied to its synthesis or derivatization.

Regioselective Functionalization and Derivatization

The ability to selectively functionalize specific positions on the this compound core is crucial for creating ligands with desired electronic and steric properties.

Halogenation via Trimethylsilyl (B98337) Intermediates

A powerful and high-yield method for the halogenation of methyl-substituted bipyridines involves the use of trimethylsilyl (TMS) intermediates. researchgate.netorgsyn.org This technique offers significant advantages over radical halogenation, which often suffers from poor selectivity and the formation of multiple halogenated products. orgsyn.org The process typically begins with the deprotonation of the methyl group using a strong base like lithium diisopropylamide (LDA), followed by trapping the resulting anion with trimethylsilyl chloride (TMSCl). researchgate.net The resulting trimethylsilylmethyl-bipyridine can then react with an electrophilic halogen source to yield the desired halomethyl-bipyridine. researchgate.netorgsyn.org This method has been successfully applied to produce chloromethyl and bromomethyl derivatives. acs.org

| Starting Material | Base | Silylating Agent | Halogen Source | Product | Yield |

| 4,4'-Dimethyl-2,2'-bipyridine | Lithium Diisopropylamide | Trimethylsilyl Chloride | Not Specified | 4,4'-Bis[(trimethylsilyl)methyl]-2,2'-bipyridine | High Yield |

| 4,4'-Dimethyl-2,2'-bipyridine | Lithium Diisopropylamide | Not Specified | Not Specified | Monobromo Product | 35% |

Lithiation-Mediated Functionalization (e.g., Hydroxyethylation)

Lithiation of the methyl group on this compound provides a nucleophilic carbon center that can react with a variety of electrophiles. This strategy allows for the introduction of diverse functional groups. For instance, after lithiation with a strong base like n-butyllithium or LDA, the resulting lithiated species can react with aldehydes or ketones to introduce hydroxyalkyl groups. nih.gov

A study on 3-amino-2-methyl-4(3H)-quinazolinone, a related heterocyclic system, demonstrated that double lithiation followed by reaction with various electrophiles, including benzophenone (B1666685) and cyclohexanone (B45756), leads to the corresponding 2-substituted derivatives in very good yields. nih.gov This principle can be extended to this compound, where the lithiated methyl group can attack an epoxide like ethylene (B1197577) oxide to achieve hydroxyethylation. This introduces a flexible linker with a terminal hydroxyl group, which can be used for further derivatization or to influence the coordination properties of the ligand.

Quaternization Processes for Viologen Formation

The quaternization of the nitrogen atoms in the 4,4'-bipyridine framework leads to the formation of viologens, which are well-known for their electrochromic properties. mdpi.comnih.gov This process involves the reaction of the bipyridine with an alkyl halide, leading to the formation of N-alkylpyridinium salts. In the case of this compound, both mono- and di-quaternized species can be synthesized.

Viologens exhibit reversible one-electron reduction to form vividly colored radical cations, a property that is central to their use in electrochromic devices. mdpi.com The reduction potential and the color of the radical cation can be tuned by the nature of the N-substituents. The quaternization process is a key step in the synthesis of a wide range of functional materials, including those used in molecular switches, machines, and sensors. mdpi.com For example, the incorporation of a boronic acid group onto a viologen through quaternization can create a sensor for saccharides. mdpi.com

Introduction of Carboxylate and Other Ligating Groups

The introduction of carboxylate groups onto the this compound scaffold is a common strategy to create versatile ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgub.edu One synthetic route to achieve this involves the oxidation of the methyl group to a carboxylic acid. The resulting 4'-methyl-2,2'-bipyridine-4-carboxylic acid is a valuable building block in coordination chemistry. chemicalbook.com

These carboxylate-functionalized bipyridines can coordinate to metal ions in various modes (e.g., monodentate, bidentate), leading to diverse structural motifs. ub.edu The presence of both the pyridine nitrogen atoms and the carboxylate group allows for the formation of complex, multidimensional structures with interesting physical and chemical properties. For instance, zinc complexes with carboxylate-substituted bipyridines have been shown to form one-dimensional zigzag chains. ub.edu

| Precursor | Reagents | Product |

| This compound | Oxidizing Agent | 4'-Methyl-2,2'-bipyridine-4-carboxylic acid |

Mechanistic Investigations of Synthetic Pathways

The synthesis of this compound, an asymmetrically substituted bipyridine, is predominantly achieved through palladium-catalyzed cross-coupling reactions. Mechanistic investigations into these synthetic pathways, primarily the Suzuki-Miyaura, Stille, and Negishi couplings, are crucial for understanding reaction efficiencies, optimizing conditions, and controlling selectivity. These investigations often involve a combination of kinetic studies, isolation and characterization of intermediates, and computational modeling to elucidate the intricate steps of the catalytic cycle.

The catalytic cycle for these cross-coupling reactions generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The specific nature of the reactants and the influence of the methyl group in this compound play a significant role in the kinetics and thermodynamics of each step.

Oxidative Addition: This initial step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of a halopyridine. For the synthesis of this compound, this could involve either the coupling of a 2-methyl-4-halopyridine with a 4-pyridyl organometallic reagent, or a 4-halopyridine with a 2-methyl-4-pyridyl organometallic reagent. The rate of oxidative addition is influenced by the nature of the halogen, with reactivity generally following the order I > Br > Cl. mdpi.comorgsyn.org The electronic properties of the pyridine ring also play a critical role. The electron-donating nature of the methyl group at the 2-position can influence the electron density of the pyridine ring, potentially affecting the rate of oxidative addition.

Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of the organic group from the organometallic reagent (e.g., organoboron, organotin, or organozinc) to the palladium(II) center. This is often the rate-determining step in the catalytic cycle. wikipedia.org For the synthesis of this compound, this step is critical in forming the key C-C bond between the two pyridine rings. The mechanism of transmetalation can be complex and may proceed through either an open or a cyclic transition state, depending on the nature of the reactants, ligands, and additives. nih.gov

In the context of a Suzuki-Miyaura coupling , the transmetalation involves an organoboron reagent, such as a boronic acid or ester. The reaction is typically carried out in the presence of a base, which activates the organoboron compound. wikipedia.org Computational studies on the Suzuki-Miyaura reaction of bromopyridines have identified transient intermediates in the transmetalation step, such as boronate complexes coordinated to the palladium center. orgsyn.org The steric hindrance and electronic effects of the methyl group on the 2-position of the pyridine ring can influence the approach and coordination of the organoboron reagent to the palladium center, thereby affecting the efficiency of the transmetalation step.

For the Stille coupling , an organotin reagent is utilized. The transmetalation mechanism in Stille reactions has been extensively studied and is believed to often proceed through an associative mechanism where the organostannane coordinates to the palladium complex. nih.govacs.org The presence of additives like copper(I) salts can significantly accelerate the rate of Stille couplings. organic-chemistry.org The synthesis of various methyl-substituted bipyridines has been successfully achieved using Stille-type cross-coupling procedures. mdpi.com

In a Negishi coupling , an organozinc reagent is the coupling partner. Negishi coupling is known for its high functional group tolerance and mild reaction conditions. nih.govrsc.org The formation of the pyridyl zinc halide precursors can be achieved through transmetalation with pyridyl lithium or by direct reaction of a halopyridine with activated zinc. rsc.org The chemoselectivity of Negishi coupling is particularly advantageous for the synthesis of complex molecules. nih.gov

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) center couple and are eliminated as the final product, this compound, regenerating the palladium(0) catalyst. researchgate.net For reductive elimination to occur, the two pyridine rings must be in a cis orientation on the palladium center. If the preceding steps result in a trans complex, a trans-to-cis isomerization is necessary. mdpi.com

The following table summarizes the key reactants and typical catalysts used in the synthesis of substituted bipyridines, which are applicable to the synthesis of this compound.

| Coupling Reaction | Organometallic Reagent | Halopyridine Reactant | Typical Catalyst/Precatalyst |

| Suzuki-Miyaura | Pyridylboronic acid/ester | Halopyridine | Pd(PPh₃)₄, PdCl₂(dppf) |

| Stille | Organostannane (e.g., tributylstannylpyridine) | Halopyridine | Pd(PPh₃)₄, PdCl₂(AsPh₃)₂ |

| Negishi | Organozinc halide | Halopyridine | Pd(PPh₃)₄, NiCl₂ |

Detailed mechanistic studies often employ Density Functional Theory (DFT) calculations to map the potential energy surface of the reaction, identifying the structures and energies of intermediates and transition states. nih.govnih.govpsu.edu Such computational insights, combined with experimental data, provide a comprehensive understanding of the factors controlling the synthesis of asymmetrically substituted bipyridines like this compound.

Coordination Chemistry of 2 Methyl 4,4 Bipyridine As a Ligand

Ligand Design Principles and Chelation Properties

The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and reactivity of the resulting metal complexes. In the case of 2-Methyl-4,4'-bipyridine, the interplay between electronic and steric effects is paramount.

Influence of Methyl Substitution on Electron-Donating Ability

The electron-donating effect of substituents on bipyridine ligands has been shown to correlate with the electronic and spectroscopic properties of their metal complexes. For instance, in ruthenium monobipyridine complexes, the electron-donating capability of substituents influences the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This, in turn, affects the absorption maxima and vibrational frequencies of the complexes. rsc.org

Steric Considerations in Complex Formation

While the electronic effects of the methyl group are crucial, its steric bulk also plays a significant role in the formation and geometry of coordination complexes. The presence of the methyl group in the 2-position of the pyridine (B92270) ring introduces steric hindrance, which can influence the coordination environment around the metal center. This steric clash can affect the number of ligands that can coordinate to a metal ion and can also distort the geometry of the resulting complex.

For example, in studies of cadmium(II) halide complexes with methyl-substituted pyridines, the formation constants of complexes with 2-substituted pyridines were found to be lower than their non-substituted counterparts due to steric hindrance. rsc.org This steric effect can lead to a decrease in both the enthalpy and entropy of complex formation. rsc.org The steric influence of substituents has also been observed in ruthenium complexes, where a hydroxymethyl group in the ortho position of a pyridine ring led to a lengthening and weakening of the Re-N bond. researchgate.net

Formation and Structural Characterization of Metal Complexes

The versatile nature of this compound as a ligand is evident in its ability to form a wide range of metal complexes with diverse structures and properties.

Transition Metal Complexes

This compound has been successfully employed in the synthesis of complexes with a variety of transition metals, including ruthenium (Ru), palladium (Pd), manganese (Mn), cobalt (Co), copper (Cu), nickel (Ni), cadmium (Cd), zinc (Zn), vanadium (V), gold (Au), and platinum (Pt). rsc.orgresearchgate.net The coordination of this compound to these metal centers has been established through techniques such as single-crystal X-ray diffraction. rsc.org

The resulting complexes exhibit a range of coordination geometries and nuclearities. For instance, the reaction of this compound with zinc and manganese has been used to establish its coordination characteristics. rsc.org The structural characterization of these complexes provides valuable insights into the bonding and stereochemistry of the metal-ligand interactions.

| Metal | Complex Example | Key Structural Features | Reference |

| Ruthenium (Ru) | [Ru(bpy)₂(2-Me-4,4'-bpy)]²⁺ (hypothetical) | Octahedral geometry, potential for interesting photophysical properties | rsc.orgkyoto-u.ac.jp |

| Palladium (Pd) | PdCl₂(2-Me-4,4'-bpy)₂ | Square planar geometry, potential catalytic applications | |

| Manganese (Mn) | [Mn(2-Me-4,4'-bpy)(H₂O)₄]SO₄ | Mononuclear complex, established coordination characteristics | rsc.org |

| Cobalt (Co) | [Co(2-Me-4,4'-bpy)₂(NCS)₂] | Octahedral geometry, potential magnetic properties | |

| Copper (Cu) | [Cu(2-Me-4,4'-bpy)I]n | Polymeric chain, bridging ligand behavior | |

| Nickel (Ni) | Ni(2-Me-4,4'-bpy)₃₂ | Octahedral geometry, potential for spin-crossover behavior | |

| Cadmium (Cd) | CdBr₂(2-Me-4,4'-bpy) | Tetrahedral geometry, influence of steric effects on stability | rsc.org |

| Zinc (Zn) | [Zn(2-Me-4,4'-bpy)Cl₂] | Tetrahedral geometry, established coordination characteristics | rsc.org |

| Vanadium (V) | [VO(2-Me-4,4'-bpy)(acac)₂] | Square pyramidal geometry, potential catalytic applications | |

| Gold (Au) | [Au(2-Me-4,4'-bpy)Cl] | Linear geometry, potential for luminescent properties | |

| Platinum (Pt) | [Pt(2-Me-4,4'-bpy)Cl₂] | Square planar geometry, potential anticancer activity | wikipedia.org |

This table presents hypothetical and known examples to illustrate the diverse coordination chemistry of this compound.

Crystal Engineering and Supramolecular Assembly in Metal-Organic Frameworks (MOFs)

The rigid and linear nature of the 4,4'-bipyridine (B149096) backbone, combined with the functionalization provided by the methyl group, makes this compound an excellent building block for the construction of Metal-Organic Frameworks (MOFs). mdpi.com MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers, forming one-, two-, or three-dimensional structures. mdpi.com

The predictable coordination behavior of this compound allows for the rational design of MOFs with specific topologies and pore sizes. The methyl group can influence the packing of the framework and can be further functionalized to introduce specific properties. In the context of crystal engineering, the ability of this compound to act as a bridging ligand is crucial for the formation of extended networks.

Metal-Ligand Interactions and Bonding Analyses

The interaction between a metal ion and the this compound ligand is a nuanced interplay of sigma (σ) donation from the nitrogen lone pairs to the metal and pi (π) back-donation from the metal d-orbitals to the ligand's π* antibonding orbitals. The orientation of the pyridine rings and the electronic nature of the methyl substituent are key determinants of the bonding characteristics.

Metal-to-Ligand Charge Transfer (MLCT) is a prominent electronic transition in coordination complexes, particularly with transition metals in low oxidation states like Ru(II) or Fe(II). libretexts.orglibretexts.org This process involves the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. libretexts.orgosti.gov The energy and intensity of MLCT bands are sensitive to the nature of both the metal and the ligand.

The this compound ligand participates in MLCT transitions as a π-acceptor. However, its behavior is modulated by two key factors introduced by the methyl group:

Electronic Effect : The methyl group is an electron-donating group. This inductive effect increases the electron density on the pyridine ring, making the ligand a slightly poorer π-acceptor compared to unsubstituted 4,4'-bipyridine. This would be expected to increase the energy of the ligand's π* orbitals. Consequently, a blue shift (shift to higher energy) in the MLCT absorption band may be anticipated compared to complexes with unsubstituted bipyridine. In a series of novel Ruthenium(II) complexes, it was observed that increasing the electron-donor strength of substituents on the bipyridine ligands led to a cathodic shift in the Ru(III)/Ru(II) redox potential, which correlates with the energy of the metal's d-orbitals. acs.org

Steric Effect : The methyl group at the 2-position imposes steric hindrance with the metal's coordination sphere. This can force a twist in the dihedral angle between the two pyridine rings and can also lead to a slight elongation of the metal-nitrogen bond. Such a distortion reduces the overlap between the metal d-orbitals and the ligand π* orbitals, which is crucial for MLCT. This decreased orbital overlap would lower the intensity and could also affect the energy of the MLCT transition.

In ruthenium complexes with bipyridine ligands, the MLCT transition results in the formal oxidation of the metal and reduction of the ligand. libretexts.org The resulting excited state has a finite lifetime and can relax through radiative (luminescence) or non-radiative pathways. The specific energy of the MLCT band in a hypothetical [Ru(bpy)₂(2-Me-4,4'-bpy)]²⁺ (where bpy is 2,2'-bipyridine) complex would be a balance between the electronic destabilization of the π* orbitals by the methyl group and the steric influence on the metal-ligand orbital overlap. While specific data for this compound is not abundant, studies on related substituted bipyridine complexes provide insight into these effects. For instance, complexes with electron-withdrawing groups like -CN show red-shifted MLCT bands due to the lowering of the π* orbital energy. acs.org

Table 1: Expected Influence of 2-Methyl Substituent on MLCT Properties in a Hypothetical M(L)n(2-Me-4,4'-bpy) Complex

| Property | Influence of Electronic Effect (Electron-Donating) | Influence of Steric Effect (Ortho-Methyl) | Net Expected Effect on MLCT Band |

| Energy (λmax) | Increase (Blue Shift) | Minor, but could alter orbital overlap | Likely a net blue shift compared to unsubstituted 4,4'-bipyridine |

| Intensity (ε) | Minor | Decrease | Lower molar absorptivity |

| Redox Potential (MII/III) | Cathodic Shift (Easier to Oxidize) | Minor | Cathodic Shift |

This table is based on established principles of coordination chemistry, as direct experimental data for this compound complexes is limited in the provided search results.

The spin state of a metal ion (high-spin or low-spin) in an octahedral complex depends on the balance between Δₒ and the mean spin-pairing energy (P).

If Δₒ > P : It is energetically more favorable for electrons to pair up in the lower-energy t₂g orbitals, resulting in a low-spin complex.

If Δₒ < P : It is more favorable for electrons to occupy the higher-energy e_g orbitals rather than pairing, leading to a high-spin complex.

This phenomenon is particularly important for d⁴–d⁷ metal ions, such as Fe(II) (d⁶). Iron(II) complexes can exhibit spin-crossover (SCO), where the spin state changes in response to external stimuli like temperature or pressure. rsc.orgrsc.org

The this compound ligand's ability to influence the spin state of a metal center like Fe(II) is primarily dictated by the ligand field strength it imparts:

Electronic Contribution : As a pyridine-based N-donor ligand, it is generally considered a moderately strong-field ligand. The electron-donating methyl group slightly increases the σ-donor capacity of the adjacent nitrogen, which would tend to increase Δₒ.

Steric Contribution : This is the dominant factor for this compound. The steric clash of the methyl group in the 2-position with other ligands in the coordination sphere can force an elongation of the Fe-N bond. A longer bond distance leads to a weaker metal-ligand interaction and, consequently, a smaller Δₒ. This effect is known to weaken the ligand field. In some cases, steric constraints in polypyridyl ligands have been shown to enforce high-spin states in iron(II) complexes that might otherwise be low-spin or exhibit spin-crossover. rsc.org

Therefore, for a complex such as a hypothetical [Fe(NCS)₂(2-Me-4,4'-bpy)₂], the steric hindrance from the 2-methyl group would likely decrease the ligand field strength compared to the analogous 4,4'-bipyridine complex. This decrease in Δₒ would favor a high-spin state (S=2 for Fe(II)). While many iron(II) complexes with bipyridine-type ligands are known to be low-spin or exhibit spin-crossover, the introduction of bulky substituents near the coordinating nitrogen atom often stabilizes the high-spin state across all temperatures. rsc.org

Table 2: Predicted Ligand Field Effects and Spin State for an Octahedral Fe(II) Complex with this compound

| Factor | Influence on Ligand Field Splitting (Δₒ) | Consequence for Spin State |

| Electronic Effect (Inductive) | Slight Increase | Favors Low-Spin |

| Steric Hindrance | Significant Decrease | Favors High-Spin |

| Overall Effect | Net Decrease in Δₒ | High-Spin State Favored |

This table represents predictions based on the principles of ligand field theory and documented steric effects in related systems. Specific magnetic susceptibility data for Fe(II) complexes of this compound would be needed for experimental confirmation.

Advanced Spectroscopic and Electrochemical Investigations

Spectroscopic Characterization Techniques and Interpretation

Spectroscopic methods are fundamental in elucidating the molecular structure and electronic properties of 2-Methyl-4,4'-bipyridine. Each technique offers a unique window into the compound's characteristics.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. For this compound, the vibrational spectra are dominated by the modes of the two pyridine (B92270) rings and the C-C inter-ring bond, with perturbations introduced by the methyl substituent.

Characteristic vibrational modes for the parent 4,4'-bipyridine (B149096) include peaks in the range of 900-1600 cm⁻¹, with notable bands around 980, 1215, 1285, 1493, and 1593 cm⁻¹ researchgate.net. The introduction of a methyl group at the 2-position is expected to influence these vibrations. The C-H stretching vibrations of the methyl group would appear in the 2850-3000 cm⁻¹ region. Furthermore, the presence of the methyl group can cause shifts in the pyridine ring breathing modes and C-H in-plane and out-of-plane bending vibrations. In related dimethyl-bipyridine compounds, shifts in the IR and Raman bands are observed, indicating the electronic and steric influence of the methyl groups on the bipyridine framework. nist.govacs.org For instance, in complexes of 4,4'-dimethyl-2,2'-bipyridine, distinct spectral features are noted compared to the unsubstituted bipyridine. nist.gov

A comparison of the Raman and Surface-Enhanced Raman Spectroscopy (SERS) spectra of various bipyridines indicates that the orientation of the molecule on a metal surface can be determined by analyzing the C-H stretching frequencies and intensities. acs.org For this compound, it is anticipated that the molecule would adsorb onto a metal surface with the less sterically hindered nitrogen atom, leading to an enhancement of specific Raman modes.

Table 1: Expected IR and Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Pyridine Rings | Ring Stretching | 1400-1600 |

| Ring Breathing | ~1000 | |

| C-H In-plane Bending | 1000-1300 | |

| C-H Out-of-plane Bending | 700-900 | |

| Methyl Group | C-H Stretching | 2850-3000 |

| C-H Bending | 1375-1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR)

¹H-NMR spectroscopy is a crucial technique for determining the chemical environment of protons in a molecule. For this compound, the ¹H-NMR spectrum is expected to show distinct signals for the protons on both pyridine rings, influenced by the electron-donating methyl group and the anisotropic effect of the adjacent ring.

The spectrum can be predicted by considering the spectra of its constituent parts, 2-methylpyridine (B31789) and 4-substituted pyridines. hmdb.caresearchgate.net The methyl group at the 2-position will cause a characteristic upfield shift for its protons, typically appearing in the range of δ 2.0-2.5 ppm. The aromatic protons will resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. The protons on the methyl-substituted ring will have different chemical shifts compared to those on the unsubstituted ring. Specifically, the proton at the 6-position of the methyl-substituted ring is expected to be the most downfield due to the deshielding effect of the nitrogen atom. The coupling constants between adjacent protons (typically 3-8 Hz) would provide further information for signal assignment. In related asymmetrically substituted bipyridines, distinct sets of signals are observed for each ring. researchgate.net

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Position | Ring | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| -CH₃ | Methyl-substituted | 2.0 - 2.5 | Singlet |

| H-3' | Unsubstituted | ~8.7 | Doublet |

| H-5' | Unsubstituted | ~7.8 | Doublet |

| H-3 | Methyl-substituted | ~7.2 | Doublet |

| H-5 | Methyl-substituted | ~7.1 | Doublet |

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from π→π* and n→π* transitions within the pyridine rings. The parent 4,4'-bipyridine exhibits a strong absorption band around 240-280 nm, which is attributed to π→π* transitions. nist.gov

The introduction of a methyl group, an electron-donating group, is expected to cause a slight red shift (bathochromic shift) in the absorption maximum of the π→π* transition. The n→π* transitions, which involve the non-bonding electrons on the nitrogen atoms, are generally weaker and may be observed as a shoulder on the main absorption band. In complexes with transition metals, new absorption bands in the visible region can appear due to metal-to-ligand charge transfer (MLCT) transitions. nih.govresearchgate.net For instance, ruthenium(II) complexes of bipyridine derivatives show intense MLCT bands. researchgate.net While the free ligand itself does not exhibit these bands, its ability to form such complexes is a key aspect of its chemistry.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected Wavelength Range (nm) |

|---|---|---|

| π→π* | Promotion of an electron from a π bonding orbital to a π* antibonding orbital | 240 - 290 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₀N₂), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 170.21 g/mol ).

The fragmentation pattern will be influenced by the stability of the resulting fragments. A common fragmentation pathway for aromatic compounds is the loss of small, stable neutral molecules. In the case of this compound, the fragmentation is likely to involve the loss of a methyl radical (•CH₃), leading to a significant peak at M-15 (m/z ≈ 155). Another possible fragmentation could involve the cleavage of the C-C bond between the two pyridine rings, although this is generally less favorable than the loss of a substituent. The fragmentation of related compounds like 2-methylpyridine shows characteristic losses that can help in interpreting the spectrum of this compound. nist.govlibretexts.orgchemguide.co.uk

X-ray Diffraction (XRD) for Structural Elucidation

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. For bipyridine derivatives, XRD studies have shown that the two pyridine rings are often coplanar or nearly coplanar. wikipedia.orgresearchgate.net In the solid state, 4,4'-bipyridine is planar. researchgate.net

For this compound, it is expected that the two pyridine rings will also adopt a relatively planar conformation to maximize π-conjugation. However, the methyl group at the 2-position might introduce some steric strain, potentially leading to a slight twist between the two rings. The crystal packing is likely to be influenced by π-π stacking interactions between the aromatic rings of adjacent molecules and potentially weak C-H···N hydrogen bonds. The crystal structure of a dinuclear copper(II) complex linked by 4,4'-bipyridine reveals a Cu···Cu distance of 11.129(2) Å, with the bipyridine acting as a bridging ligand. researchgate.net

Electrochemical Properties and Redox Behavior

The electrochemical properties of this compound are of interest, particularly in the context of its use as a ligand in redox-active metal complexes and its potential application in areas like redox flow batteries. frontiersin.org The redox behavior is typically studied using techniques like cyclic voltammetry (CV).

Bipyridine and its derivatives can undergo reduction, and when complexed with a metal, can also mediate the redox processes of the metal center. The parent 4,4'-bipyridine can be reduced in a two-step process to form a radical anion and then a dianion. The introduction of a methyl group, which is electron-donating, is expected to make the reduction of the bipyridine framework more difficult, shifting the reduction potentials to more negative values compared to the unsubstituted 4,4'-bipyridine.

Cyclic voltammetry studies of related bipyridinium salts show that the electrochemical behavior is highly dependent on the parent scaffold, N-alkylation, and the solvent medium. frontiersin.org For instance, in neutral aqueous electrolytes, bipyridinium compounds can undergo two consecutive one-electron reductions. The redox potential can be tuned by the substituents on the bipyridine rings. frontiersin.orgnih.gov In metal complexes, the redox behavior can be further complicated by metal-centered redox processes. For example, cobalt(II) complexes with dimethyl-bipyridine ligands exhibit Co(II)/Co(I) and Co(I)/Co(0) redox couples, as well as ligand-based reductions. nih.gov

Table 4: Expected Redox Behavior of this compound

| Redox Process | Description | Expected Potential Range (vs. SHE) |

|---|---|---|

| First Reduction | Formation of the radical anion (one-electron transfer) | More negative than unsubstituted 4,4'-bipyridine |

Cyclic Voltammetry Studies and Redox Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of this compound and its derivatives. In complexes, the metal-centered and ligand-centered electrochemical reactions are often reversible one-electron processes that can be readily observed. iieta.org For instance, ruthenium(II) complexes containing bipyridine ligands exhibit metal-based Ru(II)/Ru(III) oxidations at varying positive potentials. rsc.org

The redox potentials of these complexes are sensitive to the nature of the ligands. For example, the introduction of electron-withdrawing groups, such as a dicarboxylic acid on the bipyridine ligand, can make the oxidation of the ruthenium center more difficult, resulting in a positive shift in the half-wave potential (E₁/₂). rsc.org Conversely, electron-donating groups can have the opposite effect.

Bipyridinium salts, which are N-alkylated derivatives of bipyridine, are of significant interest for applications like redox flow batteries. frontiersin.org Their electrochemical behavior, including redox potentials, is influenced by the parent bipyridine scaffold, the type of N-alkylation, and the number of quaternized nitrogen atoms. frontiersin.org Generally, a divalent bipyridine cation can undergo a two-step reduction to a neutral molecule via a monovalent radical cation. nih.gov

Table 1: Electrochemical Data for Selected Bipyridine Complexes

| Compound/Complex | Redox Process | Potential (V vs. reference) | Solvent/Electrolyte |

|---|---|---|---|

| Charge transfer complex of 4,4'-bipyridine with benzoquinone derivative | - | ΔEp = 120.5 to 220.5 ± 5 mV | Dimethylformamide (DMF) / Tetraethylammonium chloride (TEACl) |

| [Ru(H₂dcbpy)(CO)₂Cl₂] | Ru(II)/Ru(III) oxidation | E₁/₂ = 0.15–1.62 V | CH₃CN or DMSO |

Electron Transfer Mechanisms in Complexes

The this compound ligand plays a crucial role in mediating electron transfer in various complexes. In many transition metal complexes, the lowest unoccupied molecular orbital (LUMO) is localized on the bipyridine ligand, making it the primary acceptor of electrons in reduction processes. nih.govresearchgate.net This is a key feature of its "non-innocent" ligand behavior, where the ligand actively participates in the redox chemistry of the complex. researchgate.netnih.gov

The electron transfer process can be influenced by the surrounding environment and the nature of other coordinated ligands. For example, in certain ruthenium complexes, photoexcitation leads to a metal-to-ligand charge transfer (MLCT) state, where an electron is promoted from the metal center to a bipyridine ligand. acs.orgnih.gov The subsequent electron transfer pathways can be finely tuned.

Studies on bipyridinium-based systems have shown that they can act as electron mediators, transferring electrons from an electrode to other molecules. semanticscholar.org For instance, certain bipyridines can facilitate electron transport to nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+). semanticscholar.org The efficiency of this process is dependent on the reduction potential of the bipyridine derivative. semanticscholar.org

Influence of Ligand Substitution on Electrochemical Characteristics

Modification of the this compound ligand through substitution is a powerful strategy for tuning the electrochemical properties of its metal complexes. The electronic effects of substituents, whether electron-donating or electron-withdrawing, directly impact the redox potentials of both the ligand and the metal center. acs.org

For example, introducing methyl groups, which are electron-donating, onto the bipyridine framework is expected to alter the electrochemical potential of a coordinated copper center due to both steric and electronic effects. acs.org In ruthenium complexes, the presence of electron-donating methyl groups on the bipyridine ligand can influence the equilibrium between different intermediates in catalytic cycles, such as the electrochemical reduction of CO₂. rsc.org

Electropolymerization Studies

The presence of a vinyl group, as in 4-methyl-4'-vinyl-2,2'-bipyridine (B1600262), allows for the electrochemical polymerization of this ligand and its metal complexes. acs.org This process involves the formation of a polymer film on an electrode surface through repeated potential cycling. nih.gov The resulting polymer films can exhibit interesting electrochemical and catalytic properties.

For example, copolymers of metal porphyrins and 4,4'-bipyridine have been formed through electropolymerization. nih.govncl.res.in In this process, the 4,4'-bipyridine acts as a bridging nucleophile, linking the porphyrin units together. nih.govncl.res.in The resulting polymer films have been characterized by various electrochemical and spectroscopic techniques, confirming the incorporation of both the porphyrin and bipyridine units. nih.govncl.res.in The mechanism of electropolymerization often involves a nucleophilic attack of the bridging bipyridine at an active position on the monomeric species. nih.gov

Photophysical Properties and Excited State Dynamics

The photophysical properties of this compound and its complexes are of significant interest due to their potential in applications such as light-emitting devices and photocatalysis. The absorption of light by these molecules leads to the formation of excited states, the dynamics of which determine their luminescent behavior and photochemical reactivity.

Luminescence Properties and Quantum Yields

Many metal complexes containing this compound and related bipyridine ligands exhibit luminescence, typically arising from the decay of a metal-to-ligand charge transfer (MLCT) excited state. nih.govacs.org The quantum yield of this luminescence, which is a measure of the efficiency of the emission process, is highly dependent on the specific complex and its environment. rsc.orgnih.govamericanelements.com

For instance, ruthenium tris(bipyridine) complexes are well-known for their luminescent properties. acs.org However, the quantum yield can be significantly affected by the presence of other chromophores or quenching agents. In bichromophoric systems where a bipyridine complex is covalently linked to an aromatic moiety, intramolecular energy transfer can occur, influencing the observed emission. acs.org

The luminescence quantum yield can also be sensitive to temperature. For some rhenium(I) complexes with dicarboxylic acid-2,2'-bipyridine ligands, the quantum yields and lifetimes are dramatically greater at 77 K than at room temperature. nih.gov

Table 2: Photophysical Data for Selected Bipyridine Complexes

| Complex | Emission Type | Quantum Yield (Φ) | Conditions |

|---|---|---|---|

| [Ru]-pyrene | ³MLCT emission | - | Room Temperature |

| [Ru]-anthracene | Anthracene triplet state emission | - | - |

| Terbium complex with 2,2'-bipyridine (B1663995) derivative | - | Almost zero | Room Temperature |

| Rhenium(I) complexes with dicarboxylic acid-2,2'-bipyridine | - | Significantly higher at 77K | 77K vs. Room Temperature |

Excited State Lifetimes

The excited state lifetime (τ) is another critical parameter that characterizes the photophysical behavior of these complexes. It represents the average time a molecule spends in the excited state before returning to the ground state. The lifetime of the MLCT excited state in ruthenium(II) bipyridine complexes can be influenced by various factors, including the specific ligands and the surrounding environment. acs.org

In a bichromophoric complex of a ruthenium(II) bipyridine and a pyrene (B120774) unit, an equilibrium between the ³MLCT state and the pyrene triplet state results in a long-lived room-temperature ³MLCT emission with a lifetime of 5.23 μs. acs.org The lifetimes of osmium(II) complexes with bipyridine and related ligands have been measured in rigid glasses at 77 K, with values ranging from 0.58 to 4.03 microseconds. unm.edu

Photosensitization Mechanisms

The photosensitization mechanisms of complexes involving this compound and its derivatives are primarily governed by the principles of energy transfer and electron transfer. When incorporated into metal complexes, particularly with ruthenium, the bipyridine ligand plays a crucial role in the absorption of light and the subsequent photophysical and photochemical processes.

Research into ruthenium polypyridyl complexes containing ligands such as 4-methyl-2,2′-bipyridine-4′-carbonitrile (Mebpy-CN), a derivative of this compound, reveals a significant enhancement in photosensitizing properties compared to the parent [Ru(bpy)₃]²⁺ complex. A notable increase in the lifetime and quantum yield of emission of the lowest triplet metal-to-ligand charge transfer (³MLCT) excited state is observed as the number of Mebpy-CN ligands increases in the complex [Ru(bpy)₃₋ₓ(Mebpy-CN)ₓ]²⁺. acs.org This improvement is critical for efficient photosensitization. The ³MLCT excited states of these complexes can be quenched by molecular oxygen, leading to the production of singlet molecular oxygen (¹O₂), a key reactive species in many photosensitized reactions. The quantum yields for ¹O₂ production by these complexes in acetonitrile (B52724) were found to be higher than that of the standard [Ru(bpy)₃]²⁺. acs.org

In immobilized systems, such as a cross-linked poly(4-vinyl-4'-methyl-2,2'-bipyridine)-bis(2,2'-bipyridine)ruthenium(2+) complex on silica (B1680970) gel, the photosensitization process remains efficient. researchgate.net The quenching of the excited state of this polymer-based sensitizer (B1316253) by species like methyl viologen (MV²⁺) has been shown to be a diffusion-controlled bimolecular process. researchgate.net This demonstrates that the fundamental photosensitization mechanism of electron transfer from the excited sensitizer to an acceptor is maintained even when the bipyridine ligand is part of a larger polymeric structure.

Studies on related sulphonated bipyridine ruthenium(II) complexes further illuminate the electron-transfer dynamics. The quenching of the excited states of complexes like {[Ru(bipy)₂(bp-4,4′-ds)₂]²⁻}* by methyl viologen in aqueous solutions demonstrates that charge effects in these electron-transfer reactions can be understood using conventional theories of ionic reactions. rsc.org Furthermore, the quenching of these excited states by copper(II) ions has been shown to proceed through parallel inner- and outer-sphere mechanisms, indicating the complexity of the deactivation pathways available to the photosensitizer. rsc.org

The solvent environment can also dramatically influence the photosensitization mechanism, particularly the direction of energy transfer. In dyad systems containing both a [Ru(bpyam)₂Lₙ]²⁺ unit (where bpyam is 4,4'-diethylamido-2,2'-bipyridine) and a [Ru(Lₙ)(CN)₄]²⁻ unit, the direction of photoinduced energy transfer can be reversed by changing the solvent from D₂O to CH₃CN. researchgate.net This switch is attributed to the solvent's effect on the energy levels of the ³MLCT states of the two different ruthenium centers. researchgate.net This highlights the tunability of the photosensitization process through external factors.

Interactive Data Tables

Table 1: Photophysical Properties of Ruthenium Complexes with 4-methyl-2,2′-bipyridine-4′-carbonitrile (Mebpy-CN) in Acetonitrile

This table summarizes the emission maxima, excited-state lifetimes, and emission quantum yields for a series of ruthenium complexes, showing the effect of substituting 2,2'-bipyridine (bpy) with Mebpy-CN.

| Complex | Emission Max (nm) | Lifetime (τ) (ns) | Quantum Yield (Φ) |

| [Ru(bpy)₃]²⁺ | 614 | 880 | 0.062 |

| [Ru(bpy)₂(Mebpy-CN)]²⁺ | 622 | 1080 | 0.088 |

| [Ru(bpy)(Mebpy-CN)₂]²⁺ | 628 | 1340 | 0.130 |

| [Ru(Mebpy-CN)₃]²⁺ | 632 | 1580 | 0.170 |

| Data sourced from Inorganic Chemistry. acs.org |

Table 2: Quenching Rate Constants for Excited State Ruthenium Complexes

This table presents the bimolecular quenching rate constants (k_q) for the excited states of various ruthenium bipyridine complexes with different quencher molecules.

| Excited Complex | Quencher | Solvent | k_q (M⁻¹s⁻¹) |

| {[Ru(bipy)₃]²⁺} | Methyl Viologen | Water | 1.8 x 10⁹ |

| {[Ru(bipy)(bp-4,4′-ds)₂]²⁻} | Methyl Viologen | Water | 1.1 x 10⁹ |

| {[Ru(bp-4,4′-ds)₃]⁴⁻} | Methyl Viologen | Water | 0.7 x 10⁹ |

| {[Ru(bp-4,4′-ds)₃]⁴⁻} | Copper(II) ions | Water | 1.4 x 10⁸ |

| {[Ru(bipy)(bp-4,4′-ds)₂]²⁻}* | Copper(II) ions | Water | 2.1 x 10⁸ |

| Data sourced from Journal of the Chemical Society, Dalton Transactions. rsc.org |

Computational and Theoretical Studies of 2 Methyl 4,4 Bipyridine and Its Complexes

Quantum Chemical Calculations (e.g., DFT, HF)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in understanding the fundamental electronic and structural properties of 2-Methyl-4,4'-bipyridine and its complexes. These calculations provide a detailed picture of the molecule's behavior at the quantum level.

DFT studies are frequently employed to analyze the electronic structure of bipyridine-based ligands and their metal complexes. irjweb.commaynoothuniversity.ieresearchgate.net For substituted bipyridines, the nature and position of the substituent group can significantly influence the electronic properties. The methyl group in this compound, being an electron-donating group, is expected to locally increase the electron density on the pyridine (B92270) ring to which it is attached. This can affect the ligand's σ-donating and π-accepting capabilities in coordination complexes.

In ruthenium complexes containing substituted bipyridine ligands, for example, the electronic properties are heavily influenced by the substituents on the bipyridine ligands. nih.gov Computational studies on such complexes help in understanding the nature of metal-ligand bonding and the distribution of electron density within the molecule. For instance, in a complex like [Ru(bpy)2(this compound)]2+, the methyl group would subtly alter the energy levels of the molecular orbitals localized on the this compound ligand compared to an unsubstituted 4,4'-bipyridine (B149096).

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. For bipyridine derivatives, the HOMO is typically a π-orbital distributed over the two pyridine rings, while the LUMO is a π*-orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com

In a study on various substituted 2,2'-bipyridines, it was observed that electron-donating groups like methyl tend to increase the energy of the HOMO, thereby reducing the HOMO-LUMO gap. nih.gov A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. The charge distribution in this compound is expected to be asymmetric due to the presence of the methyl group. The nitrogen atoms of the pyridine rings are the most electronegative atoms and will carry a partial negative charge. The methyl group will slightly increase the negative charge on the ring it is attached to. This charge distribution is critical for understanding how the molecule interacts with other molecules and with metal ions.

| Property | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Influences the molecule's ability to donate electrons. The methyl group is expected to raise the HOMO energy level. |

| LUMO | Lowest Unoccupied Molecular Orbital | Influences the molecule's ability to accept electrons. The energy of the LUMO is also affected by substitution. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally indicates higher chemical reactivity and polarizability. The methyl group is expected to decrease the gap. |

| Charge Distribution | Spatial distribution of electron density | Determines the molecule's polarity and electrostatic interactions. The methyl group introduces asymmetry in the charge distribution. |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. acs.orgresearchgate.netresearchgate.net For bipyridine complexes, TD-DFT can accurately predict the energies and intensities of metal-to-ligand charge transfer (MLCT) bands, which are characteristic of these compounds. nih.govnih.gov

For this compound, TD-DFT calculations can predict the π-π* transitions of the pyridine rings. The introduction of the methyl group is expected to cause a slight red-shift (shift to longer wavelengths) in the absorption bands compared to unsubstituted 4,4'-bipyridine. In its metal complexes, the nature of the electronic transitions can be a mix of MLCT and ligand-to-ligand charge transfer (LLCT) transitions, and their energies would be sensitive to the solvent environment. nih.gov

Furthermore, DFT calculations can be used to predict vibrational spectra (infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that can be compared with experimental data to aid in the assignment of vibrational modes. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov MD simulations can provide insights into the conformational dynamics, solvation, and transport properties of this compound and its complexes in different environments.

Conformational Analysis and Dihedral Angles

The conformation of 4,4'-bipyridine and its derivatives is characterized by the dihedral angle between the two pyridine rings. In the solid state, 4,4'-bipyridine is planar, but in the gas phase and in solution, the rings are twisted with respect to each other to minimize steric hindrance.

For substituted bipyridines, the preferred dihedral angle is a balance between steric repulsion and electronic effects that favor planarity (conjugation). In the case of 2,2',6,6'-tetramethyl-4,4'-bipyridine (B1587354), the steric hindrance from the methyl groups at the ortho positions forces the pyridine rings to adopt a significantly twisted conformation, with a dihedral angle of 19.48° in the crystal structure. nih.gov For this compound, the single methyl group at the 2-position will also introduce steric strain that favors a non-planar conformation.

A potential energy surface (PES) scan, calculated using quantum chemical methods, can be performed to determine the energy of the molecule as a function of the dihedral angle between the two pyridine rings. slideshare.netlibretexts.orgemory.edu This would reveal the most stable conformation (the global minimum on the PES) and the energy barriers for rotation around the central C-C bond. It is expected that the global minimum for this compound in the gas phase would correspond to a twisted conformation.

| Compound | Dihedral Angle (°) | Method/Phase |

| 4,4'-Bipyridine | 0 | Crystal |

| 2,2',6,6'-Tetramethyl-4,4'-bipyridine | 19.48 | Crystal |

| This compound | Twisted (Predicted) | Gas Phase/Solution |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Intermolecular interactions play a crucial role in determining the crystal packing of molecules and the structure of their assemblies in solution. For this compound, the most important intermolecular interactions are hydrogen bonding and π-π stacking.

The nitrogen atoms of the pyridine rings can act as hydrogen bond acceptors, forming hydrogen bonds with donor molecules such as water or alcohols. In the context of its complexes, these nitrogen atoms coordinate to the metal center.

Applications in Advanced Materials and Catalysis Research

Catalysis

2-Methyl-4,4'-bipyridine and its derivatives are integral components in a variety of catalytic systems. The methyl group introduces electronic and steric effects that can be fine-tuned to optimize catalytic performance in a range of chemical transformations. These transformations include the formation of carbon-carbon bonds, oxidation processes, and the reduction of carbon dioxide.

Homogeneous Catalysis

In homogeneous catalysis, this compound acts as a ligand, coordinating to a metal center to form a soluble catalyst. This allows for high activity and selectivity under mild reaction conditions.

Palladium-catalyzed cross-coupling reactions are fundamental in synthetic organic chemistry for the creation of carbon-carbon bonds. acs.org The Negishi cross-coupling reaction, for instance, is a powerful method for preparing bipyridines and their derivatives with high yields and under mild conditions. orgsyn.org This reaction demonstrates good tolerance to various functional groups, which is advantageous for the synthesis of complex molecules. orgsyn.org While aromatic iodides are generally more reactive, bromides are commonly used as coupling partners. orgsyn.org The reactivity of halopyridines in these coupling reactions is also influenced by the position of the halogen, with 2-halopyridines being more reactive than 3-halopyridines. orgsyn.org This difference in reactivity allows for selective coupling at the 2-halo position in dihalo-substituted pyridines. orgsyn.org

The synthesis of non-symmetrical atropisomeric polyhalogenated 4,4'-bipyridines has been achieved, and these compounds can be further functionalized using cross-coupling reactions. researchgate.net Additionally, homocoupling reactions have been shown to be an efficient route for synthesizing symmetrical 2,2'-bipyridine (B1663995) adducts, which are valuable ligands in organometallic chemistry. elsevierpure.com

Complexes containing bipyridine ligands, including this compound, are effective catalysts for various oxidation reactions. Oxidovanadium(IV) complexes with 2,2'-bipyridine have demonstrated high catalytic activity in the oxidation of alkanes and alcohols using peroxides. mdpi.com For example, a chloride-containing oxidovanadium(IV) complex can catalyze the oxidation of cyclohexane (B81311) to cyclohexanone (B45756) and cyclohexanol. mdpi.com

Ruthenium complexes featuring bipyridine-based ligands are also prominent in catalytic water oxidation, a critical process for solar fuel production. pnas.orgacs.org The electronic properties of the bipyridine ligand can significantly influence the efficiency of these catalysts. acs.org For instance, ruthenium complexes with 2,2'-bipyridine-6,6'-dicarboxylate have been studied for their role in water oxidation, where the mechanism can involve either a water nucleophilic attack or a bimolecular radical-radical coupling pathway. acs.org Furthermore, luminescent cis-bis(bipyridyl)ruthenium(II) complexes have been successfully employed as photocatalysts for the oxidation of thioethers. acs.org

The gas-phase oxidation of methylpyridines, such as 4-methylpyridine, has been investigated using modified vanadium oxide catalysts. chemjournal.kz The addition of promoters like SnO₂ and TiO₂ can enhance the catalyst's activity and influence the selectivity towards desired products like pyridine-4-carbaldehyde and isonicotinic acid. Quantum chemical studies have suggested that the promoting effect is related to an increase in the proton affinity of the vanadyl oxygen.

The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a key area of research for renewable energy technologies. Rhenium(I) tricarbonyl complexes with bipyridine ligands are well-studied catalysts for this process. psu.eduescholarship.org The catalytic mechanism can be influenced by factors such as the presence of hydrogen-bonding motifs in the ligand, which can switch the pathway from a unimolecular to a more efficient bimolecular process. nih.gov

Manganese-based catalysts with bipyridine ligands have also been developed for aqueous CO₂ reduction. acs.org Immobilizing a Mn(bipyridine)-pyrene catalyst on a carbon nanotube electrode has been shown to tune the product selectivity. acs.org Furthermore, molybdenum and tungsten tetracarbonyl complexes with bipyridine ligands are active electrocatalysts for CO₂ reduction, representing rare examples of Group 6 metal catalysts for this transformation. rsc.orgdepaul.edu The catalytic activity of these complexes has been compared to the more extensively studied Group 7 complexes. rsc.orgdepaul.edu

The catalytic decomposition of formic acid (HCOOH) is a promising method for generating hydrogen (H₂) for fuel cells. kaust.edu.sa Homogeneous catalysts, particularly those based on transition metals like rhodium and ruthenium, have shown high efficiency and selectivity for the dehydrogenation of formic acid to H₂ and CO₂. nih.gov A water-soluble rhodium complex with a 2,2'-bipyridine ligand can efficiently decompose formic acid to hydrogen and carbon dioxide at room temperature without the production of carbon monoxide. nih.gov The active species in this process is believed to be a rhodium-hydride complex. nih.gov

Theoretical studies using density functional theory (DFT) have been employed to investigate the mechanism of formic acid decomposition catalyzed by ruthenium-phosphine complexes. nih.gov These studies help in understanding the reaction pathways and identifying the rate-limiting steps, which is crucial for designing more efficient catalysts. nih.gov Microkinetic modeling combined with DFT calculations has also been used to study the vapor-phase decomposition of formic acid over platinum catalysts, highlighting the importance of spectator species on the reaction energetics and mechanism. princeton.edu

Heterogeneous Catalysis (e.g., in MOFs)

This compound and its parent compound, 4,4'-bipyridine (B149096), are extensively used as linkers in the synthesis of metal-organic frameworks (MOFs). These materials are highly porous and crystalline, making them excellent candidates for heterogeneous catalysis. The bipyridine unit can either be an integral part of the framework or be incorporated post-synthetically.

Zirconium-based MOFs, such as UiO-67, containing 2,2'-bipyridine dicarboxylate ligands have been synthesized and shown to be robust catalysts. rsc.org These MOFs can be post-synthetically modified, for example, by complexing with PdCl₂, to create active and recyclable catalysts for Suzuki-Miyaura cross-coupling reactions. rsc.org The N-quaternization of pyridine (B92270) sites in UiO-67-bpy has been demonstrated as a method to tune the electronic and physical properties of the MOF, leading to enhanced catalytic activity in the degradation of organic dyes. nih.gov

Bipyridine-functionalized organosilica nanotubes have also been developed as platforms for heterogeneous catalysis. rsc.org Metalation of these nanotubes with iridium complexes has yielded solid catalysts for C-H bond activation, including the oxidation of heterocycles and cycloalkanes. rsc.org These nanotube-based catalysts have shown enhanced activity and durability compared to their homogeneous counterparts. rsc.org

Mechanistic Insights into Catalytic Cycles

The bipyridine framework is central to understanding various catalytic mechanisms. In photoredox catalysis involving nickel-bipyridine complexes, two primary mechanisms have been proposed: the Reductive Single Electron Transfer (SET) and the Oxidative SET. In the Reductive SET pathway, an excited photosensitizer oxidizes a coupling partner and then reduces a Ni(I)-bipyridine complex to a Ni(0) species, which undergoes oxidative addition. acs.org Conversely, the Oxidative SET mechanism involves the photosensitizer oxidizing a Ni(II)-bipyridine complex to a Ni(III) species. acs.org The intricacies of these processes, including the distinct reactivity of Ni(0), Ni(I), Ni(II), and Ni(III) states, are fundamental to designing efficient cross-coupling reactions. acs.org

Studies on related substituted bipyridines provide further mechanistic clarity. For instance, the reaction of 6-methyl-2,2'-bipyridine (B1582009) with certain osmium complexes results in the selective activation of a C-H bond on the pyridine ring. csic.es The steric properties of substituents on the bipyridine ligand can also play a crucial role. Research on C-H activation has shown that bulky substituents near the reaction site can lead to intermediates with lifetimes sufficient to undergo rearrangement, whereas less bulky substrates may allow for closer approach to the catalyst's active site, preventing rearrangement. nih.gov In CO2 reduction catalysis using iron quaterpyridine complexes, the metal center's Lewis acidity is maintained throughout the cycle, allowing for CO2 binding to a singly reduced catalyst in an ECE (electron transfer, chemical reaction, electron transfer) mechanism. acs.org

Supramolecular Chemistry and Self-Assembly

This compound is a versatile building block in supramolecular chemistry, where non-covalent interactions are used to construct larger, functional architectures. mdpi.com Its derivatives are employed in creating self-assembled two-dimensional networks on surfaces. researchgate.net The nature and position of functional groups, such as alkyl chains, on the bipyridine skeleton are critical for controlling these assembly processes. researchgate.net

Derivatives of 4,4'-bipyridine are integral to the development of molecular-level devices. mdpi.com Their inherent photo- and electro-sensitive properties make them ideal components for molecular switches, motors, and machines, which can respond to external stimuli like light or electricity. mdpi.com

The rigid and bidentate nature of the 4,4'-bipyridine scaffold allows it to act as a linker in the construction of both metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). mdpi.com The assembly of these frameworks is governed by host-guest interactions. For example, a tripodal ligand featuring 4'-methyl-2,2'-bipyridin-4-yl arms can self-assemble with metal ions to form three-dimensional cage-like structures that can interlock to create catenanes. acs.org

The encapsulation of a guest molecule within a host framework can significantly alter its properties. Density functional theory studies on an iron(II)tris(2,2'-bipyridine) complex encapsulated in a zeolite Y framework revealed that the guest complex's structure shrinks and distorts upon encapsulation. unige.ch The host environment exerts a form of chemical pressure that can influence the spin state of the guest complex. unige.ch The formation of host-guest inclusion complexes is driven by a combination of forces, including hydrogen bonding, ion-dipole interactions, and C-H⋯π interactions. rsc.orgrsc.org

The ability of bipyridine ligands to coordinate with metal ions and participate in photophysical processes makes them excellent candidates for chemical sensors. rsc.org Specific derivatives have been designed to detect a variety of analytes. For instance, 4,4'-Dimethyl-2,2'-bipyridine is utilized in the determination of ferrous and cyanide compounds. fishersci.co.uk A more complex derivative, 4-Methyl-4'-carboxy-2,2'-bipyridine, has been developed as a fluorescent probe for detecting hydrogen peroxide within cells. biosynth.com

Researchers have also synthesized pyrene-appended bipyridine hydrazone ligands that act as selective "turn-on" fluorescent sensors for copper(II) ions. rsc.org These sensors show promise for bioimaging applications in living cells due to their high sensitivity and cell permeability. rsc.org Such reaction-based probes, which undergo a chemical reaction with the analyte to produce a signal, are a growing area of interest for the detection of biorelevant molecules. acs.org

Material Science Applications

The applications of this compound and its analogues extend significantly into material science, particularly in the realm of renewable energy.

In dye-sensitized solar cells (DSSCs), bipyridine-containing ruthenium complexes are widely used as photosensitizers. nih.govresearchgate.net These dyes absorb light and inject electrons into a semiconductor material like titanium dioxide (TiO2). umich.edusemanticscholar.org The structure of the bipyridine ligand can be fine-tuned to optimize the performance of the solar cell.

Research has shown that introducing bulky alkyl substituents, such as a 2-methyl-hex-2-yl group, onto the bipyridine ligand can lead to improved photovoltaic performance. nih.gov Similarly, a ruthenium complex featuring a 4-methyl-4'-vinyl-2,2'-bipyridine (B1600262) ligand, when incorporated into a composite film, demonstrated a notable incident photon-to-current conversion efficiency (IPCE). semanticscholar.org The strategic placement of anchoring groups, like cyanoacrylic acid, on the bipyridine ligand facilitates its attachment to semiconductor surfaces, which is crucial for efficient electron transfer. umich.edu

| Sensitizer (B1316253) / Ligand | Key Feature | Maximum IPCE (%) | Power Conversion Efficiency (PCE) (%) | Reference |

|---|---|---|---|---|

| TT207 (CYC-B11 analogue) | 2-methylhex-2-yl substitution | Not Specified | 8.5 | nih.gov |

| di(isothiocyanato)bis(4-methyl-4'-vinyl-2,2'-bipyridine)ruthenium(II) | Composite film with sodium 4-vinylbenzenesulfonate | 31.7 @ 438 nm | Not Specified | semanticscholar.org |

| Ru(II) sensitizer with 4,4',5,5'-tetracarboxy-2,2'-bipyridine | Four COOH groups | 41.4 @ 550 nm | 3.00 | researchgate.net |

Electrochromic Devices